4-(4-Nitrophenyl)oxetan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
35202-08-5 |
|---|---|
Molecular Formula |
C9H7NO4 |
Molecular Weight |
193.16 g/mol |
IUPAC Name |
4-(4-nitrophenyl)oxetan-2-one |
InChI |
InChI=1S/C9H7NO4/c11-9-5-8(14-9)6-1-3-7(4-2-6)10(12)13/h1-4,8H,5H2 |
InChI Key |
OIGMRDNHZCEJNA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC1=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Reaction Pathways and Mechanistic Studies of 4 4 Nitrophenyl Oxetan 2 One Reactivity
Nucleophilic Ring-Opening Reactions of the β-Lactone Core
The four-membered ring of 4-(4-nitrophenyl)oxetan-2-one is susceptible to nucleophilic attack, leading to ring-opening. This process can proceed via two primary pathways, acyl C2-O1 cleavage and alkyl C4-O1 cleavage, depending on the nature of the nucleophile and the reaction conditions.
In the acyl C2-O1 cleavage pathway, a nucleophile attacks the electrophilic carbonyl carbon (C2) of the β-lactone ring. This tetrahedral intermediate then collapses, leading to the cleavage of the bond between the acyl carbon and the ring oxygen (O1). This mode of ring-opening is characteristic of reactions with harder nucleophiles. The result of this pathway is the formation of a β-substituted carboxylic acid derivative where the nucleophile is attached to the carbonyl carbon.
The alkyl C4-O1 cleavage pathway involves the nucleophilic attack at the C4 carbon, which is activated by the adjacent electron-withdrawing 4-nitrophenyl group. This attack, resembling an SN2 reaction, results in the breaking of the C4-O1 bond and the opening of the lactone ring to form a carboxylate intermediate. This pathway is generally favored by softer nucleophiles. The final product is a 3-substituted propanoic acid derivative.
The regioselectivity of nucleophilic attack on this compound is a critical aspect of its reactivity, determining whether the reaction proceeds via acyl or alkyl cleavage. This selectivity is governed by a combination of electronic and steric factors. The electrophilicity of the carbonyl carbon (C2) versus the C4 carbon, influenced by the 4-nitrophenyl substituent, plays a pivotal role. Chemoselectivity becomes important when the nucleophile has multiple reactive sites, as seen with ambident nucleophiles. For instance, aryloxide nucleophiles can potentially attack through either the oxygen or a carbon atom of the aromatic ring. rsc.org In the case of this compound, the interplay between the hard and soft nature of the nucleophile and the electrophilic sites of the lactone dictates the reaction's outcome.
The Hard and Soft Acids and Bases (HSAB) principle is a key determinant in predicting the cleavage mode of the β-lactone ring.
Hard Nucleophiles: These are typically characterized by high charge density and a high-energy highest occupied molecular orbital (HOMO). Examples include hydroxide (B78521), alkoxides, and amines. Hard nucleophiles preferentially attack the harder electrophilic center, which in this case is the carbonyl carbon (C2), leading to acyl C2-O1 cleavage.
Soft Nucleophiles: These nucleophiles have a lower charge density and a lower-energy HOMO. Examples include thiolates, iodides, and organocuprates. Soft nucleophiles favor reaction at the softer electrophilic center, the C4 carbon, resulting in alkyl C4-O1 cleavage.
The table below summarizes the expected major cleavage pathway based on the nature of the nucleophile.
| Nucleophile Type | Example Nucleophile | Preferred Site of Attack | Major Cleavage Pathway |
| Hard | RO⁻ (Alkoxide) | Carbonyl Carbon (C2) | Acyl C2-O1 Cleavage |
| Soft | RS⁻ (Thiolate) | C4 Carbon | Alkyl C4-O1 Cleavage |
Electrophilic Transformations and Activation of the β-Lactone Ring
Beyond nucleophilic ring-opening, the β-lactone can undergo transformations involving the generation of reactive intermediates, such as enolates, which can then participate in further reactions.
The protons on the carbon alpha to the carbonyl group (C3) of this compound are acidic and can be removed by a suitable base to form a β-lactone enolate. nih.govmasterorganicchemistry.commasterorganicchemistry.com The stability and reactivity of this enolate are influenced by the ring strain and the electronic effects of the substituents. nih.gov
Formation: The formation of a β-lactone enolate is typically achieved by treating the β-lactone with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to prevent competing nucleophilic attack on the lactone ring. masterorganicchemistry.comyoutube.com
Reactivity: β-Lactone enolates are potent nucleophiles and can react with a variety of electrophiles. masterorganicchemistry.comlibretexts.org The enolate is an ambident nucleophile, with potential reactivity at both the α-carbon and the enolate oxygen. libretexts.org However, reactions typically occur at the α-carbon, leading to the formation of a new carbon-carbon bond. masterorganicchemistry.com This reactivity allows for the introduction of various substituents at the C3 position of the β-lactone ring.
The table below outlines some potential reactions of β-lactone enolates derived from this compound.
| Electrophile | Reaction Type | Product Type |
| Alkyl Halide (R-X) | Alkylation | 3-Alkyl-4-(4-nitrophenyl)oxetan-2-one |
| Aldehyde (R'CHO) | Aldol (B89426) Addition | 3-(1-Hydroxyalkyl)-4-(4-nitrophenyl)oxetan-2-one |
| Michael Acceptor | Michael Addition | Adduct at the C3 position |
The formation and subsequent reaction of β-lactone enolates provide a synthetic route to functionalized β-lactones, which can then be used as precursors for a variety of other organic molecules.
Acid-Catalyzed Ring Opening and Subsequent Rearrangements
The strained oxetane (B1205548) ring in this compound is susceptible to cleavage under acidic conditions. pressbooks.pub This process is analogous to the acid-catalyzed ring-opening of epoxides, albeit often requiring milder conditions due to the inherent ring strain. pressbooks.pubkhanacademy.org The reaction is initiated by the protonation of the ether oxygen, which enhances the electrophilicity of the ring carbons and makes the oxygen a better leaving group. masterorganicchemistry.com
The regioselectivity of the nucleophilic attack that follows is a critical aspect and is influenced by the substitution pattern of the oxetane ring. pressbooks.pub In a manner that can be described as a hybrid between an SN1 and SN2 mechanism, the nucleophile attacks the carbon atom that can best stabilize a developing positive charge. libretexts.org For this compound, the benzylic carbon (C4) is adjacent to the electron-withdrawing nitrophenyl group, which would destabilize a full carbocation at this position. However, the transition state possesses significant carbocationic character. pressbooks.pub
Subsequent to the initial ring-opening, the resulting intermediate can undergo various rearrangements. The specific pathway is often dictated by the reaction conditions and the nature of the nucleophile. For instance, treatment of spirocyclopropyl oxetanes with hydrohalic acids can lead to the formation of spirocyclopropyl fused butenolides or γ-butyrolactones, depending on the acid used. researchgate.net While not directly involving this compound, these studies on related oxetane systems highlight the potential for complex rearrangements following acid-catalyzed ring opening.
Oxetane Oxocarbenium Ion Intermediates
In the course of acid-catalyzed reactions, the formation of oxetane oxocarbenium ions is a key mechanistic feature. Following protonation of the carbonyl oxygen of the β-lactone ring, cleavage of the C1-O2 bond can generate a resonance-stabilized oxocarbenium ion. This intermediate is highly electrophilic and can be trapped by various nucleophiles.
The stability and reactivity of this oxocarbenium ion are significantly influenced by the substituent at the C4 position. The electron-withdrawing nature of the 4-nitrophenyl group in this compound would be expected to destabilize a positive charge at the adjacent C4 position, thereby influencing the equilibrium and subsequent reaction pathways of any oxocarbenium ion intermediate that might form through other bond cleavages. The involvement of such intermediates is crucial in understanding the outcomes of various transformations, including certain ring-opening and rearrangement reactions.
Decarboxylation Pathways and Related Transformations
Decarboxylation, the loss of carbon dioxide, is a potential reaction pathway for β-lactones like this compound, particularly under thermal or photochemical conditions. researchgate.net The decarboxylation of carboxylic acids and their derivatives can proceed through various mechanisms, including unimolecular and bimolecular pathways, and can be influenced by the presence of catalysts or photosensitizers. researchgate.netrsc.org
In the context of this compound, decarboxylation would lead to the formation of a reactive intermediate, likely a substituted cyclopropane (B1198618) or a diradical, which could then undergo further reactions. The specific products would depend on the reaction conditions and the fate of this intermediate. For example, photochemical decarboxylation often involves electron transfer processes, leading to radical intermediates. researchgate.net The 4-nitrophenyl group, with its strong electron-withdrawing nature, would significantly influence the stability and reactivity of any charged or radical intermediates formed during the decarboxylation process.
While detailed studies on the decarboxylation of this compound itself are not prevalent in the search results, research on the decarboxylation of related compounds, such as N-substituted 5-amino-1,3,4-oxadiazole-2-carboxylic acids, has been conducted to elucidate the reaction mechanisms. rsc.org Furthermore, studies on the decarboxylation of butanoic acid on palladium nanoparticles highlight the complexity of such reactions, involving various surface intermediates and reaction pathways. researchgate.net
Influence of the 4-Nitrophenyl Substituent on Reaction Kinetics and Selectivity
The 4-nitrophenyl group at the C4 position of the oxetan-2-one ring plays a pivotal role in dictating the molecule's reactivity, influencing both the kinetics and the selectivity of its reactions.
The nitro group is a powerful electron-withdrawing group, exerting its influence through both inductive and resonance effects. This electronic pull has several significant consequences for the reactivity of the oxetane ring. The inductive effect of the nitro group, transmitted through the phenyl ring and the sigma bonds, increases the electrophilicity of the adjacent C4 carbon. This can make the ring more susceptible to nucleophilic attack at this position, provided steric factors are not prohibitive.
Furthermore, the electron-withdrawing nature of the 4-nitrophenyl substituent can influence the stability of charged intermediates. For instance, in acid-catalyzed ring-opening reactions that proceed through a transition state with carbocationic character, the nitro group would destabilize a positive charge at the C4 position. pressbooks.pub This destabilization can affect the reaction rate and the regioselectivity of nucleophilic attack. The pKa of adjacent functional groups can also be significantly altered; for example, an oxetane ring alpha to an amine has been shown to decrease the pKaH of the amine by 2.7 units due to its inductive electron-withdrawing effect. nih.gov
Beyond electronic effects, the steric bulk of the 4-nitrophenyl group can also play a crucial role in determining reaction outcomes. The substituent's size can hinder the approach of nucleophiles to the C4 position, potentially favoring attack at other, less sterically encumbered sites on the oxetane ring.
The conformational preferences of the molecule, influenced by the orientation of the 4-nitrophenyl group relative to the oxetane ring, can also impact reactivity. The preferred conformation may expose or shield certain reactive sites, thereby directing the course of a reaction. For instance, the stability of oxetanes is often dependent on their substitution pattern, with 3,3-disubstituted oxetanes being more stable due to the steric blocking of the path for nucleophilic attack on the C-O σ* antibonding orbital. nih.gov While this compound is substituted at the 4-position, the principles of steric hindrance and conformational control remain relevant to understanding its reactivity. chemrxiv.org In ring expansion reactions, the diastereoselectivity can be influenced by the substituents on the oxetane ring, highlighting the interplay of steric and electronic factors in controlling the stereochemical outcome. researchgate.net
Table 2: Summary of Substituent Effects on Reactivity
| Effect | Influence on this compound |
| Electronic (Nitro Group) | Increases electrophilicity of C4. Destabilizes adjacent carbocationic character. pressbooks.pub |
| Steric (4-Nitrophenyl Group) | Hinders nucleophilic attack at C4. Influences conformational preferences. nih.gov |
Detailed Mechanistic Investigations
Detailed investigations into the reaction mechanisms of this compound focus on understanding the kinetics, identifying key intermediates, and exploring the potential for intramolecular catalysis. These studies are crucial for predicting the compound's stability and reactivity with various nucleophiles.
Kinetic studies are fundamental to elucidating the mechanism of reactions involving this compound. The hydrolysis of β-lactones, for instance, can be monitored to determine the reaction order and rate constants under various conditions.
Hydrolysis Kinetics: The hydrolysis of β-lactones like this compound is typically studied by monitoring the reaction progress over time, often using spectroscopic methods. For example, the hydrolysis of p-nitrophenyl esters, which are structurally related, can be followed by observing the release of the p-nitrophenolate ion, a yellow-colored species, via UV-Vis spectrophotometry. semanticscholar.orgscholaris.ca
Reaction Order: Under conditions where the concentration of a nucleophile (e.g., water or hydroxide ion) is in large excess and remains effectively constant throughout the reaction, the kinetics of β-lactone ring-opening often follow a pseudo-first-order rate law. researchgate.netresearchgate.net The observed pseudo-first-order rate constant (k_obs) can be determined from the linear plot of ln(A∞ - At) versus time, where A∞ and At are the absorbances at reaction completion and at time t, respectively. scholaris.ca
Illustrative Kinetic Data for a Related Compound: The hydrolysis of Salinosporamide A, a complex β-lactone, has been studied in detail. The degradation followed apparent first-order kinetics, and the rate was pH-dependent, being independent in the pH range of 1-5 and base-dependent above pH 6.5. nih.gov This suggests different mechanisms prevailing at different pH values.
| pH | Apparent First-Order Rate Constant (k_obs) (s⁻¹) | Half-life (t₁/₂) (min) |
|---|---|---|
| 1.0 | 3.5 x 10⁻⁴ | 33 |
| 4.5 | 3.5 x 10⁻⁴ | 33 |
| 7.4 | 1.2 x 10⁻³ | 9.6 |
| 9.0 | 1.8 x 10⁻² | 0.64 |
The strained four-membered ring of this compound makes it susceptible to nucleophilic attack, leading to ring-opening. The principal modes of reactivity for β-lactones involve either cleavage at the acyl (C2-O1) bond or the alkyl (C4-O1) bond. researchgate.netclockss.org The regioselectivity of the attack is influenced by the nature of the nucleophile. researchgate.net
Tetrahedral Intermediate: In the case of acyl-oxygen cleavage, which is common in ester hydrolysis, the reaction proceeds through a tetrahedral intermediate. semanticscholar.org For the hydrolysis of this compound, a water molecule or hydroxide ion would attack the carbonyl carbon (C2), leading to the formation of a transient tetrahedral species. The collapse of this intermediate then results in the ring-opened product.
Reaction Products as Clues to Intermediates: The initial product of the hydrolysis of this compound is expected to be 3-hydroxy-3-(4-nitrophenyl)propanoic acid. In the case of the hydrolysis of Salinosporamide A, the initial β-lactone hydrolysis product was identified, which subsequently rearranged to a more stable cyclic ether through an intramolecular nucleophilic displacement. nih.gov This suggests that the initial ring-opened product of this compound could also be an intermediate that might undergo further reactions depending on the conditions.
| Reactant | Nucleophile | Plausible Intermediate | Final Product |
|---|---|---|---|
| This compound | H₂O / H⁺ or OH⁻ | Tetrahedral Intermediate at C2 | 3-Hydroxy-3-(4-nitrophenyl)propanoic acid |
| This compound | Primary/Secondary Amine | Tetrahedral Intermediate at C2 | 3-Hydroxy-3-(4-nitrophenyl)amide |
| This compound | Azide Ion (N₃⁻) | - | β-Azido Acid (via S_N2 at C4) |
The presence of a nitro group on the phenyl ring can significantly influence the reactivity of the β-lactone ring. The strong electron-withdrawing nature of the nitro group, through both inductive and resonance effects, can enhance the electrophilicity of the carbonyl carbon (C2) and the benzylic carbon (C4).
While direct intramolecular catalysis by the nitro group itself acting as a nucleophile or general base is not typically observed, its electronic influence is a form of "intramolecular rate modification." Studies on the hydrolysis of substituted phenyl esters, such as dinitro-aspirin, have shown that substituents on the phenyl ring can alter the reaction mechanism and rate by changing the relative basicities of the nucleophile and the leaving group. acs.orgnih.govacs.org
In the context of this compound, the p-nitro group makes the p-nitrophenoxide a better leaving group in reactions involving C4-O1 cleavage. In reactions involving acyl-oxygen (C2-O1) cleavage, the nitro group enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. While this is not intramolecular catalysis in the classical sense of direct participation, the electronic effect of the nitro group is transmitted through the molecule to the reaction center, thereby "catalyzing" the reaction by lowering the activation energy compared to an unsubstituted analogue.
Studies on the hydrolysis of p-nitrophenyl esters have demonstrated that the rate of hydrolysis is significantly faster than that of unsubstituted phenyl esters, highlighting the profound effect of the nitro group on the reactivity of the ester functionality. scholaris.caresearchgate.net This accelerated reactivity is a direct consequence of the electronic influence of the nitro group.
Derivatization and Strategic Chemical Transformations of 4 4 Nitrophenyl Oxetan 2 One
Functionalization at the Lactone Carbonyl Group
The lactone carbonyl group (C2) in 4-(4-nitrophenyl)oxetan-2-one is a primary site for nucleophilic attack. This reactivity is typical of esters but is enhanced by the significant ring strain of the four-membered oxetane (B1205548) system. The reaction generally proceeds via a nucleophilic acyl substitution pathway (BAc2 mechanism), where a nucleophile adds to the carbonyl carbon to form a tetrahedral intermediate. researchgate.netacs.org Subsequent collapse of this intermediate leads to the cleavage of the acyl-oxygen bond (C2-O1 bond), resulting in a ring-opened product. clockss.org
A wide range of nucleophiles can be employed for this transformation. Strong, hard nucleophiles, such as alkoxides or hydroxides, readily attack the carbonyl carbon. For example, hydrolysis with a base like sodium hydroxide (B78521) would yield sodium 4-hydroxy-4-(4-nitrophenyl)butanoate, which upon acidic workup gives the corresponding β-hydroxy carboxylic acid. Similarly, reaction with an alkoxide (e.g., sodium methoxide) would yield the corresponding methyl ester, methyl 4-hydroxy-4-(4-nitrophenyl)butanoate.
The reaction with amines is also a viable method for functionalization. Primary or secondary amines can act as nucleophiles, attacking the carbonyl group to form a stable amide linkage after ring-opening. This reaction produces N-substituted 4-hydroxy-4-(4-nitrophenyl)butanamides, providing a straightforward route to a diverse library of amide derivatives.
In some cases, particularly with certain organometallic reagents like vinyl or aryl Grignard reagents, competitive addition to the lactone carbonyl can occur alongside or in preference to attack at the C4 position. acs.org This pathway leads to the formation of a ketone from the formal addition of the nucleophile to the carbonyl group, followed by ring opening.
Table 1: Representative Nucleophilic Ring-Opening Reactions at the Carbonyl Group
| Nucleophile (Reagent) | Product Class | Illustrative Product Name |
| Hydroxide (e.g., NaOH) | β-Hydroxy Carboxylic Acid | 4-Hydroxy-4-(4-nitrophenyl)butanoic acid |
| Alkoxide (e.g., NaOMe) | β-Hydroxy Ester | Methyl 4-hydroxy-4-(4-nitrophenyl)butanoate |
| Amine (e.g., R-NH₂) | β-Hydroxy Amide | N-Alkyl-4-hydroxy-4-(4-nitrophenyl)butanamide |
Chemical Modifications of the 4-Nitrophenyl Moiety
The 4-nitrophenyl group offers a secondary platform for derivatization, largely independent of the lactone ring's chemistry. The powerful electron-withdrawing nitro group can be transformed into a variety of other functional groups, profoundly altering the electronic and physical properties of the molecule.
The most common and synthetically valuable transformation of the nitrophenyl group is the reduction of the nitro functionality to a primary amine (aniline). This conversion dramatically changes the substituent's electronic character from strongly electron-withdrawing to strongly electron-donating. A variety of methods are available for this reduction, many of which are highly chemoselective and will not affect the lactone ring. geeksforgeeks.org
Catalytic hydrogenation is a highly effective method. The reaction is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is clean and often provides high yields of the desired aniline (B41778) derivative, 4-(4-aminophenyl)oxetan-2-one. geeksforgeeks.org
Alternatively, reduction can be achieved using metals in acidic media. Reagent systems such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl) are classic and reliable methods for converting aromatic nitro compounds to anilines. wikipedia.org Stannous chloride (SnCl₂) is another mild reducing agent that can effect this transformation. wikipedia.org These methods are particularly useful when catalytic hydrogenation might be complicated by the presence of other reducible functional groups.
Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups
| Reagent System | Conditions | Product |
| H₂/Pd-C | Methanol (B129727) or Ethanol, rt | 4-(4-Aminophenyl)oxetan-2-one |
| Fe/HCl | Aqueous, heat | 4-(4-Aminophenyl)oxetan-2-one |
| Sn/HCl | Aqueous/Ethanol, heat | 4-(4-Aminophenyl)oxetan-2-one |
| Zn/HCl | Aqueous, rt or heat | 4-(4-Aminophenyl)oxetan-2-one |
The formation of 4-(4-aminophenyl)oxetan-2-one opens up a vast array of further derivatization possibilities based on the rich chemistry of anilines. geeksforgeeks.orgslideshare.net
Acylation: The primary amino group can be readily acylated using acyl chlorides or anhydrides to form the corresponding amides. wikipedia.org For instance, reaction with acetyl chloride in the presence of a base would yield 4-(4-acetamidophenyl)oxetan-2-one. This transformation is often used to moderate the activating effect of the amino group or to introduce a new building block. libretexts.org
Diazotization and Sandmeyer Reactions: One of the most powerful applications of the aniline functionality is its conversion to a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like HCl at low temperatures. wikipedia.org The resulting diazonium salt is a versatile intermediate that can be substituted by a wide range of nucleophiles in Sandmeyer-type reactions. This allows for the introduction of halides (Cl, Br, I), cyano (-CN), and hydroxyl (-OH) groups, providing access to a broad spectrum of substituted phenyl derivatives while preserving the oxetanone ring. wikipedia.org
Electrophilic Aromatic Substitution: The amino group is a potent activating group and an ortho-, para-director for electrophilic aromatic substitution. wikipedia.orglibretexts.org Therefore, the aromatic ring of 4-(4-aminophenyl)oxetan-2-one can undergo reactions such as halogenation (e.g., with Br₂) or sulfonation. Due to the high reactivity, reactions often need to be controlled to prevent over-substitution. libretexts.org For example, direct bromination would likely lead to the di-bromo derivative.
Selective Functionalization and Derivatization of the Oxetane Ring System
While functionalization at the carbonyl carbon is common, the strained oxetane ring of this compound can also be selectively opened by nucleophilic attack at the C4 carbon (the carbon bearing the nitrophenyl group). This reaction proceeds via an SN2 mechanism, involving the cleavage of the alkyl-oxygen bond (C4-O1). clockss.orgacs.orgnih.gov The regioselectivity of the nucleophilic attack—whether it occurs at C2 (carbonyl) or C4 (alkyl)—is a critical consideration in the synthetic application of β-lactones.
The outcome is influenced by the nature of the nucleophile. Soft, carbon-based nucleophiles, particularly in the form of organocuprates (Gilman reagents), are known to preferentially attack the C4 position of β-lactones. acs.orgnih.gov For example, the reaction of this compound with lithium dimethylcuprate ((CH₃)₂CuLi) would be expected to yield a 3-substituted carboxylic acid, 3-(4-nitrophenyl)pentanoic acid, after protonation. This SN2 ring-opening provides a powerful method for creating a new carbon-carbon bond at the β-position of the resulting acid. acs.org
The reaction conditions can also direct the regioselectivity. Lewis acid or Brønsted acid catalysis can activate the ring oxygen, making the C4 carbon more susceptible to attack by even weaker nucleophiles. clockss.org This contrasts with basic or neutral conditions where attack at the more electrophilic carbonyl carbon is often favored. nih.gov This dual reactivity allows for controlled, selective ring-opening to access different classes of compounds from the same β-lactone precursor.
Table 3: Regioselectivity of Nucleophilic Attack on the β-Lactone Ring
| Position of Attack | Reaction Type | Typical Reagents | Product Type |
| C2 (Carbonyl) | Acyl-Oxygen Cleavage (BAc2) | Hard Nucleophiles (e.g., OH⁻, RO⁻, RNH₂) | β-Hydroxy Acid/Ester/Amide |
| C4 (Alkyl) | Alkyl-Oxygen Cleavage (SN2) | Soft Nucleophiles (e.g., R₂CuLi), Acid Catalysis | β-Substituted Carboxylic Acid |
Advanced Spectroscopic and Analytical Characterization for Mechanistic and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the intricate structural and conformational details of organic molecules. For 4-(4-Nitrophenyl)oxetan-2-one, a combination of one-dimensional and multi-dimensional NMR techniques would provide a complete picture of its molecular framework.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOE, TOCSY, ROESY)
COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show correlations between the protons on the oxetane (B1205548) ring. Specifically, the methine proton at the C4 position would show a correlation with the diastereotopic methylene (B1212753) protons at the C3 position.
HSQC (Heteronuclear Single Quantum Coherence): This experiment would reveal direct one-bond correlations between protons and their attached carbon atoms. The aromatic protons would correlate with their respective aromatic carbons, the C4 methine proton with the C4 carbon, and the C3 methylene protons with the C3 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (2-3 bond) correlations, which helps in assembling the molecular fragments. Key expected correlations for this compound would include:
The C4 methine proton correlating with the aromatic carbons (C1' and C2'/C6') and the carbonyl carbon (C2).
The C3 methylene protons correlating with the C2 carbonyl carbon and the C4 methine carbon.
The aromatic protons correlating with neighboring aromatic carbons and the C4 carbon of the oxetane ring.
NOE (Nuclear Overhauser Effect) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments provide information about the spatial proximity of protons. For this compound, NOE or ROESY would be instrumental in confirming the stereochemistry and conformation of the oxetane ring relative to the phenyl group. For instance, correlations between the C4 proton and the ortho-protons of the nitrophenyl group would be expected.
The following table summarizes the predicted NMR data based on the analysis of related structures.
| Proton | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |
| H-3a, H-3b | 3.0 - 3.5 | 40 - 45 | C2, C4 |
| H-4 | 5.5 - 6.0 | 75 - 80 | C2, C1', C2', C6' |
| H-2', H-6' | 7.5 - 7.8 | 125 - 128 | C4, C4' |
| H-3', H-5' | 8.2 - 8.5 | 123 - 125 | C1', C5'/C3' |
| - | - | 165 - 170 (C2, C=O) | - |
| - | - | 145 - 150 (C1') | - |
| - | - | 147 - 150 (C4') | - |
Note: This data is predictive and based on the analysis of structurally similar compounds. Actual experimental values may vary.
Isotopic Labeling Studies (e.g., ¹³C-labeling) for Mechanistic Probing
Isotopic labeling studies, particularly with ¹³C, are powerful for elucidating reaction mechanisms. While no specific ¹³C-labeling studies have been reported for the synthesis of this compound, this technique could be hypothetically applied to understand its formation. For instance, if synthesized from 4-nitrobenzaldehyde (B150856) and a ¹³C-labeled ketene (B1206846) precursor, the position of the ¹³C label in the final product, as determined by ¹³C NMR, would confirm the reaction pathway. Similarly, in decomposition studies, the fate of a labeled carbon atom could be tracked to identify the fragmentation mechanism.
X-ray Crystallography for Absolute and Relative Stereochemical Assignment
X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute and relative stereochemistry. Although no crystal structure for this compound is available in the Cambridge Structural Database, a crystallographic study would be definitive in confirming the planar structure of the nitrophenyl group and the puckered conformation of the oxetane ring. It would also precisely define the bond lengths and angles, offering insights into ring strain and the electronic effects of the nitro group. For chiral samples, X-ray crystallography of a single crystal can determine the absolute configuration. A crystallographic study of a related compound, 4-formyl-2-nitrophenyl 4-chloro-2-nitrobenzoate, revealed details about the planarity of ester moieties and the torsion angles between aromatic rings, which could be comparable. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is essential for determining the precise molecular formula of a compound by providing a highly accurate mass measurement. For this compound (C₉H₇NO₄), the expected exact mass is 193.0375 Da.
Fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) would reveal characteristic fragmentation patterns. Expected fragmentation pathways could include:
Decarboxylation: Loss of CO₂ (44 Da) to form a nitrophenyl cyclopropane (B1198618) radical cation.
Ring-opening and fragmentation: Cleavage of the oxetane ring leading to various smaller fragments. The presence of the nitro group would also influence the fragmentation, with potential losses of NO₂ (46 Da) or NO (30 Da).
| Ion | m/z (Predicted) | Formula | Identity |
| [M]⁺ | 193.0375 | C₉H₇NO₄ | Molecular Ion |
| [M-CO₂]⁺ | 149.0422 | C₈H₇NO₂ | After decarboxylation |
| [M-NO₂]⁺ | 147.0446 | C₉H₇O₂ | Loss of nitro group |
| [C₇H₅O]⁺ | 105.0335 | C₇H₅O | Benzoyl cation |
| [C₆H₄NO₂]⁺ | 122.0242 | C₆H₄NO₂ | Nitrophenyl cation |
Note: This data is predictive. Actual fragmentation patterns may vary based on ionization methods and collision energies.
Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Monitoring
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For this compound, the IR spectrum would be dominated by characteristic absorption bands.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
| C=O (β-lactone) | 1820 - 1850 | Stretch |
| C-O-C (ester) | 1100 - 1300 | Asymmetric Stretch |
| Ar-NO₂ | 1510 - 1550 and 1340 - 1380 | Asymmetric and Symmetric Stretch |
| C-H (aromatic) | 3000 - 3100 | Stretch |
| C-H (aliphatic) | 2850 - 3000 | Stretch |
The high frequency of the carbonyl stretch is a hallmark of strained four-membered lactone rings. This technique is also valuable for monitoring reactions, such as the formation of the β-lactone, by observing the appearance of the characteristic carbonyl peak. Data from a structurally related compound, 4-(4-nitrophenyl)morpholine, shows the characteristic Ar-NO₂ stretches. chemicalbook.com
Thermal Analysis (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Investigating Reaction Stability and Decomposition Pathways in Synthetic Contexts
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for assessing the thermal stability and decomposition behavior of a compound.
Differential Scanning Calorimetry (DSC): A DSC thermogram would reveal the melting point of this compound as a sharp endothermic peak. It could also show exothermic events corresponding to decomposition. For related compounds like 4-hydroxy-4-(4-nitrophenyl)butan-2-one, a melting point in the range of 58-62 °C has been reported, which might provide a rough estimate. hoffmanchemicals.com
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA curve would indicate the onset temperature of decomposition and the percentage of mass loss at different stages. The primary decomposition pathway for β-lactones is often the extrusion of carbon dioxide, leading to the formation of an alkene. nih.govchemicalbook.comnih.gov In this case, the expected products would be 4-nitrostyrene (B89597) and CO₂. The presence of the nitro group might introduce additional decomposition pathways.
| Analysis | Predicted Observation | Interpretation |
| DSC | Endothermic peak followed by exothermic peak(s) | Melting followed by decomposition |
| TGA | Significant mass loss in a specific temperature range | Thermal decomposition of the compound |
Note: The specific temperatures for melting and decomposition would need to be determined experimentally.
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment, Reaction Progress Monitoring, and Isomer Separation
Chromatographic techniques are indispensable tools in chemical research for the separation, identification, and quantification of compounds in a mixture. pressbooks.pub High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly powerful methods for assessing the purity of synthesized compounds like this compound, monitoring the progress of its formation, and separating it from potential isomers. pressbooks.pubnjit.edu
The fundamental principle of chromatography involves the distribution of components in a mixture between a stationary phase, which is a fixed bed of material, and a mobile phase that moves through the stationary phase. pressbooks.pubnjit.edu The separation is achieved because different components travel at different rates, influenced by their relative affinities for the two phases. pressbooks.pub
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive organic compounds, making it highly suitable for this compound. It utilizes a liquid mobile phase that is pumped through a column packed with a solid stationary phase at high pressure. njit.edu
Purity Assessment:
The purity of a this compound sample can be determined by developing an HPLC method that separates the target compound from any starting materials, byproducts, or degradation products. A typical setup for a nitrophenyl-containing compound might involve a reversed-phase (RP-HPLC) method. In RP-HPLC, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is a more polar solvent mixture, such as methanol (B129727) or acetonitrile (B52724) with water. nih.govresearchgate.netnih.gov
A high-purity sample of this compound would ideally show a single, sharp peak in the chromatogram. The presence of other peaks would indicate impurities. The area of each peak is proportional to the concentration of the corresponding compound, allowing for quantitative assessment of purity. For instance, a method could be validated for linearity over a specific concentration range to ensure accurate quantification. researchgate.netresearchgate.net
Reaction Progress Monitoring:
HPLC is an effective tool for monitoring the progress of the synthesis of this compound. By taking aliquots of the reaction mixture at different time intervals and analyzing them by HPLC, researchers can track the consumption of starting materials (e.g., 4-nitrobenzaldehyde and a ketene equivalent) and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. For example, monitoring the enzymatic sulfation of phenols using p-nitrophenyl sulfate (B86663) as a donor is a common application of HPLC for reaction tracking. mdpi.com An optimized HPLC method would provide baseline separation of reactants, intermediates, and the final product in a relatively short analysis time. researchgate.net
Isomer Separation:
The synthesis of this compound could potentially lead to the formation of structural or stereoisomers. For example, if a chiral center is present, enantiomers or diastereomers could be formed. HPLC, particularly with a chiral stationary phase (CSP), is a powerful technique for the separation of such isomers. The choice of the chiral selector in the stationary phase is critical and is based on the specific molecular interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the analyte and the CSP. Even without a chiral column, positional isomers, which can have different chemical reactivity and biological activity, can often be separated on standard columns by carefully optimizing the mobile phase composition and temperature. nih.gov The separation of isomers is crucial as regulatory bodies often require the quantification of each isomer in a pharmaceutical ingredient. nih.gov
Below is a hypothetical data table illustrating typical HPLC conditions that could be used for the analysis of this compound, based on methods for similar compounds. nih.govresearchgate.netnih.govresearchgate.net
| Parameter | Condition |
| Column | C18 (Reversed-Phase) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Detector | UV-Vis (e.g., at 290 nm) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient or controlled (e.g., 30 °C) |
| Injection Volume | 10-20 µL |
Gas Chromatography (GC)
Gas chromatography is a technique used to separate and analyze compounds that can be vaporized without decomposition. libretexts.org The mobile phase is an inert gas, such as helium, argon, or nitrogen, and the stationary phase is typically a high-boiling-point liquid coated on a solid support within a capillary column. libretexts.org
Purity Assessment:
For this compound to be analyzed by GC, it must be thermally stable and sufficiently volatile. If these conditions are met, GC can provide high-resolution separation and is excellent for assessing the presence of volatile impurities. The choice of stationary phase is crucial; nonpolar solutes are best separated on nonpolar stationary phases, while polar solutes require more polar stationary phases. libretexts.org Given the polarity of the nitro and ester groups in this compound, a mid-polarity stationary phase might be most effective.
Reaction Progress Monitoring:
Similar to HPLC, GC can be used to monitor reaction progress if the reactants and products are amenable to GC analysis. This would involve vaporizing a sample of the reaction mixture and passing it through the GC column. The resulting chromatogram would show peaks corresponding to each volatile component, allowing for their quantification over time.
Isomer Separation:
GC is a very powerful tool for the separation of isomers, including positional and stereoisomers, due to the high efficiency of capillary columns. vurup.sk Even small differences in the physicochemical properties of isomers can lead to different retention times on a GC column. For complex mixtures of isomers, multidimensional GC, which involves using two or more columns with different stationary phases, can be employed to achieve complete separation. vurup.sk
The following table outlines potential GC conditions for the analysis of this compound, assuming it is sufficiently volatile and thermally stable.
| Parameter | Condition |
| Column | Capillary column with a mid-polarity stationary phase |
| Carrier Gas | Helium or Nitrogen |
| Injection Mode | Split/Splitless |
| Injector Temperature | e.g., 250 °C |
| Oven Temperature Program | Ramped, e.g., 100 °C to 280 °C |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
Synthetic Utility and Strategic Applications in Complex Chemical Scaffolding
4-(4-Nitrophenyl)oxetan-2-one as a Versatile Building Block in Organic Synthesis
This compound serves as a potent and versatile building block in organic synthesis, primarily due to the inherent reactivity of its strained β-lactone ring and the electronic properties conferred by the 4-nitrophenyl group. The nitro group is a strong electron-withdrawing group that can activate the molecule for certain reactions and can itself be transformed into a variety of other functional groups, such as amines, which are crucial for pharmaceutical applications. Nitro compounds have long been recognized as indispensable intermediates in the synthesis of pharmaceutically relevant molecules in both academic and industrial research. nih.gov
The oxetan-2-one core is a precursor to γ-hydroxybutyric acid derivatives, which can be accessed through nucleophilic ring-opening reactions. This reactivity allows for the introduction of a wide array of functional groups at both the C2 (carbonyl) and C4 (benzylic) positions, leading to highly functionalized acyclic structures that can be precursors for further cyclizations or other transformations. The reactivity of β-propiolactone, the parent compound of this class, with various nucleophiles like amines, alcohols, and thiols is well-documented, proceeding via an SN2 mechanism that can result in either alkylation or acylation products. nih.gov This inherent reactivity makes this compound a strategic starting material for accessing complex molecular scaffolds.
Integration into Multi-Component and Cascade Reaction Sequences
Based on available scientific literature, there are no specific examples of this compound being directly utilized as a substrate in multi-component or cascade (domino) reaction sequences. While multi-component reactions (MCRs) are powerful tools for building molecular complexity from three or more starting materials in a single step, and cascade reactions enable the formation of multiple bonds in a sequential manner under a single set of reaction conditions, the application of this specific β-lactone in such transformations has not been reported. nih.govacs.org
Research into related areas includes:
Multicomponent Polymerization: β-Propiolactone has been used in multicomponent polymerization with other monomers like epoxides, anhydrides, and CO2 to create polymers with adjustable properties. google.com
Domino Reactions of Other Heterocycles: Domino reactions have been extensively studied for other heterocyclic systems, such as chromones, which react with activated carbonyl compounds to yield a variety of complex products. acs.org
General MCRs: Many established MCRs, like the Ugi, Passerini, and Biginelli reactions, are widely used to synthesize diverse libraries of compounds, including various heterocycles. nih.gov
However, the direct integration of this compound into these specific synthetic strategies remains an unexplored area of research.
Precursors for Other Heterocyclic Systems (e.g., Substituted Tetrahydrofurans, Dioxanes, Oxazoles)
The strained ring of this compound makes it a suitable precursor for various other heterocyclic systems through ring-opening and subsequent cyclization reactions.
Substituted Tetrahydrofurans: While direct conversion of this compound to tetrahydrofurans is not explicitly detailed in the surveyed literature, the synthesis of substituted tetrahydrofurans is a well-established field. Methods often involve intramolecular SN2 reactions, oxidative cyclizations of dienes or γ-hydroxy alkenes, and various cycloaddition strategies. google.com The ring-opening of the oxetanone can generate a γ-hydroxy carboxylic acid derivative, which, after appropriate functional group manipulation, could potentially undergo intramolecular cyclization to form a tetrahydrofuran (B95107) ring.
Dioxanes: The synthesis of 1,4-dioxane (B91453) derivatives, specifically 1,4-dioxane-2,5-diones, is typically achieved through the dimerization of α-hydroxy acids or the cyclization of their oligomers, often under thermal conditions with a catalyst. nih.gov The conversion of β-lactones like this compound into dioxane structures is not a commonly reported transformation in the scientific literature.
Oxazoles: The 4-nitrophenyl moiety is a key feature in the synthesis of related oxazole (B20620) structures. Research has demonstrated the synthesis of 4-(4-nitrophenyl)oxazol-2-amine through the reaction of 2-bromo-1-(4-nitrophenyl)ethan-1-one with urea. This reaction can be significantly accelerated and improved in terms of yield by using ultrasound irradiation in a deep eutectic solvent, highlighting a green chemistry approach.
| Method | Reaction Time | Yield | Product Crystallinity |
|---|---|---|---|
| Thermal Heating | 3.5 hours | 69% | 8.33% |
| Ultrasound Irradiation | 8 minutes | 90% | 21.12% |
This demonstrates that the core structure of this compound is synthetically accessible to related heterocyclic systems like oxazoles.
Construction of Complex Chiral Organic Scaffolds
The C4 position of this compound is a stereocenter, making its chiral version, such as (4R)-4-(4-nitrophenyl)oxetan-2-one , a valuable building block for asymmetric synthesis. The construction of such chiral β-lactones is a key step toward accessing enantiomerically pure complex molecules.
Catalytic asymmetric synthesis provides a direct route to chiral 4-substituted 2-oxetanones. Furthermore, the oxetanone ring itself can be a target for stereoselective transformations. For example, iridium-catalyzed reductive coupling of oxetanones with allylic acetates can produce chiral α-stereogenic oxetanols with high enantioselectivity. This methodology allows for the creation of congested acyclic vicinal tertiary-quaternary centers, which are challenging stereochemical motifs to construct.
The synthesis of related chiral scaffolds containing the nitrophenyl group has also been explored. For instance, the L-proline catalyzed aldol (B89426) reaction between p-nitrobenzaldehyde and acetone (B3395972) can produce chiral 4-hydroxy-4-(4-nitrophenyl)butan-2-one , a potential precursor to the target oxetanone, in aqueous micellar media, offering an environmentally friendly approach to chiral synthesis. These chiral intermediates are crucial for building complex, non-racemic organic scaffolds that are often required for biologically active molecules.
Applications in the Synthesis of Non-natural Products and Analogues
The structural motifs accessible from this compound are valuable in medicinal chemistry for the synthesis of non-natural products and analogues of biologically active compounds. The nitrophenyl group is a common feature in various synthetic compounds designed for therapeutic applications.
For example, research has been conducted on the synthesis of alkyl N-(4-nitrophenyl)-3/2-oxomorpholine-2/3-carboxylates . These morpholine (B109124) derivatives are described as important building blocks for creating analogues of the factor Xa inhibitor rivaroxaban, a widely used anticoagulant. This highlights the utility of the N-(4-nitrophenyl) fragment in constructing scaffolds for potential dual antithrombotic agents.
Additionally, the 4-nitrophenyl group has been incorporated into other complex heterocyclic systems with demonstrated biological potential. Synthesized 5,6,7,8-tetrahydroisoquinolines bearing a 4-nitrophenyl substituent have been evaluated for their anticancer and antioxidant properties. Certain compounds from this class showed moderate to strong activity against pancreatic and lung cancer cell lines, as well as high antioxidant activity. These examples underscore the role of nitrophenyl-containing building blocks in the development of novel, non-natural compounds with potential pharmaceutical value.
Emerging Research Directions and Future Perspectives on 4 4 Nitrophenyl Oxetan 2 One Chemistry
Development of Novel and Sustainable Synthetic Routes to Oxetan-2-one Derivatives
The pursuit of green and sustainable chemical processes is a paramount goal in modern organic synthesis. mdpi.com For the synthesis of oxetan-2-one derivatives, including 4-(4-nitrophenyl)oxetan-2-one, future research is expected to focus on methods that minimize waste, reduce energy consumption, and utilize renewable feedstocks. mdpi.comnumberanalytics.com
Current synthetic strategies often rely on methods such as the carbonylation of epoxides or the cyclization of β-hydroxycarboxylic acids. nih.govacs.org While effective, these methods can require high pressures of carbon monoxide or the use of stoichiometric activating agents. acs.org Emerging research is geared towards overcoming these limitations.
Key Future Directions:
Catalytic Atom-Economical Reactions: A significant area of development is the ring-expansion carbonylation (REC) of epoxides, which is an atom-economical approach to β-lactone synthesis. nih.gov Future work will likely focus on developing more efficient and recyclable heterogeneous catalysts to make this process more industrially scalable. nih.govnih.gov
Biocatalysis: The use of enzymes, such as lipases and esterases, for lactone synthesis represents a powerful green chemistry approach. numberanalytics.com Biocatalytic methods offer high selectivity under mild conditions. numberanalytics.com The discovery and engineering of enzymes capable of producing functionalized β-lactones from simple precursors is a promising avenue. nih.gov
Electrosynthesis: Electrochemical methods for generating key reactive intermediates under mild and environmentally friendly conditions are gaining traction. nih.gov The development of electrosynthetic routes to substituted lactones could provide a safe and economical alternative to traditional methods. nih.gov
Photocatalysis: Visible-light-mediated photocatalysis offers a sustainable approach to constructing complex molecular architectures. magtech.com.cn Future research may explore photocatalytic [2+2] cycloadditions or C-H activation strategies to access oxetan-2-one scaffolds.
Exploration of Unprecedented Reactivity Modes and Transformations
The strained four-membered ring of this compound imparts significant reactivity, making it a versatile synthetic intermediate. clockss.org The principal reactivity modes include nucleophilic attack leading to ring-opening at either the acyl C-O bond or the alkyl C-O bond, as well as rearrangements and decarboxylation. clockss.org The electron-withdrawing nature of the 4-nitrophenyl group is expected to influence this reactivity, a facet that warrants deeper exploration.
Key Future Directions:
Catalytic Ring-Opening Reactions: While the ring-opening of oxetanes is well-known, developing catalytic and enantioselective methods for this process remains an active area of research. nih.govacs.org Future studies will likely focus on the use of novel Lewis acid or organocatalysts to achieve highly selective transformations of 4-aryl-oxetan-2-ones into a variety of valuable building blocks. nih.gov
Transition-Metal Catalyzed Cross-Coupling Reactions: The development of methods for the cross-coupling of cyclic ethers has expanded the synthetic utility of these scaffolds. dntb.gov.ua Future work could explore the direct use of this compound in cross-coupling reactions to introduce new substituents and build molecular complexity.
Tandem Reactions and Cascade Sequences: The high reactivity of the β-lactone ring can be harnessed in tandem or cascade reactions, where the initial ring-opening triggers subsequent transformations. clockss.org Designing novel cascade sequences initiated by the ring-opening of this compound could provide rapid access to complex molecular architectures.
Polymerization: β-Lactones are well-established monomers for the synthesis of biodegradable polyesters. nih.gov The influence of the 4-nitrophenyl substituent on the polymerization behavior and the properties of the resulting polymers is an area ripe for investigation.
Advanced Catalysis for Enhanced Chemo-, Regio-, and Stereoselectivity
Achieving high levels of selectivity is a central challenge in organic synthesis. For the synthesis and transformation of this compound, advanced catalytic methods are crucial for controlling the chemical outcome.
Key Future Directions:
Asymmetric Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. rsc.org Chiral N-heterocyclic carbenes (NHCs) and isothiourea catalysts have been shown to be effective in the asymmetric synthesis of β-lactones. rsc.orgnih.govnih.gov Future research will likely focus on the development of new and more efficient organocatalysts for the enantioselective synthesis of 4-aryl-β-lactones, including the 4-nitrophenyl derivative. rsc.orgnih.gov
Dual Catalysis: The combination of two different catalytic cycles in a single reaction vessel, known as dual catalysis, can enable transformations that are not possible with a single catalyst. Future work could explore dual catalytic systems, for example, combining photoredox catalysis with transition metal or organocatalysis, to develop novel synthetic routes to and transformations of this compound.
Enzyme-Directed Evolution: The directed evolution of enzymes can be used to create catalysts with enhanced activity, stability, and selectivity for specific substrates. This approach could be used to develop enzymes for the highly stereoselective synthesis of chiral this compound.
Predictive Modeling and Machine Learning in Reaction Design and Outcome Prediction
The integration of computational tools, particularly predictive modeling and machine learning (ML), is revolutionizing chemical research. rsc.org These approaches can accelerate the discovery and optimization of chemical reactions by predicting outcomes and identifying promising reaction conditions.
Key Future Directions:
Prediction of Reaction Outcomes: ML models can be trained on large datasets of chemical reactions to predict the major product of a given set of reactants and conditions. rsc.orgacs.org Future efforts will likely involve the development of models that can accurately predict the outcome of reactions involving substituted oxetan-2-ones, including the chemo-, regio-, and stereoselectivity.
Stereoselectivity Prediction: Predicting the stereochemical outcome of a reaction is a significant challenge. researchgate.netarxiv.orgresearchgate.netnih.gov ML algorithms are being developed to predict the enantioselectivity of asymmetric reactions. researchgate.netarxiv.orgresearchgate.netnih.gov Applying these models to the synthesis of chiral this compound could guide the selection of catalysts and reaction conditions to achieve high enantiomeric excess. nih.gov
De Novo Design of Catalysts: ML can be used to design new catalysts with desired properties. By learning the relationship between catalyst structure and performance, ML models can propose novel catalyst candidates for the synthesis of oxetan-2-one derivatives.
Synergistic Integration of Synthetic and Computational Chemistry for Mechanistic Understanding
A deep understanding of reaction mechanisms is essential for the rational design of new synthetic methods and catalysts. The synergy between synthetic experimentation and computational chemistry provides a powerful platform for elucidating complex reaction pathways. researchgate.net
Key Future Directions:
DFT and High-Level Computational Studies: Density Functional Theory (DFT) and other high-level computational methods can be used to model reaction intermediates and transition states, providing insights into the factors that control reactivity and selectivity. researchgate.net Such studies can be applied to understand the formation and reactivity of this compound. nih.gov
Combining Experimental and Computational Data: The integration of experimental data, such as kinetic studies and isotopic labeling experiments, with computational models can provide a more complete picture of a reaction mechanism. This combined approach will be crucial for unraveling the intricacies of reactions involving this compound.
Mechanistic Insights into Catalysis: Computational studies can help to elucidate the mode of action of catalysts, providing a basis for the rational design of more efficient and selective catalytic systems for the synthesis and transformation of oxetan-2-ones. rsc.org
High-Throughput Experimentation and Automation in Oxetan-2-one Research
High-throughput experimentation (HTE) and laboratory automation are transforming the way chemical research is conducted. nih.gov These technologies enable the rapid screening of large numbers of reaction conditions, accelerating the discovery and optimization of new synthetic methods. researchgate.netresearchgate.netyoutube.comsynplechem.com
Key Future Directions:
Rapid Reaction Optimization: HTE platforms can be used to rapidly screen a wide range of catalysts, solvents, and other reaction parameters to identify the optimal conditions for the synthesis of this compound.
Library Synthesis: Automated synthesis platforms can be employed to generate libraries of oxetan-2-one derivatives for biological screening or other applications. researchgate.netresearchgate.net This will facilitate the exploration of the structure-activity relationships of this class of compounds.
Data-Driven Discovery: The large datasets generated by HTE can be used to train ML models for reaction prediction and optimization, creating a closed-loop system for accelerated discovery.
Q & A
Q. Basic Characterization
- ¹³C NMR : The carbonyl carbon (C=O) of the β-lactone appears at ~165–170 ppm. The oxetane ring carbons resonate between 70–85 ppm .
- IR : Strong C=O stretching at 1780–1820 cm⁻¹ and C-O-C asymmetric vibrations at 980–1050 cm⁻¹ .
- MS (EI) : Molecular ion peak at m/z 191 (C₁₀H₉NO₃) with fragmentation patterns showing loss of CO₂ (44 amu) .
How can the ring-opening mechanism of this compound under nucleophilic conditions be elucidated?
Q. Advanced Mechanistic Study
- Kinetic profiling : Monitor reaction progress via UV-Vis (λₘₐₓ = 400 nm for released 4-nitrophenolate) under varying nucleophiles (e.g., amines, thiols) .
- Computational modeling : Use density functional theory (DFT) to calculate transition states (Gaussian 16) and compare activation energies for competing pathways (e.g., SN2 vs. acyl-oxygen cleavage) .
- Isotopic labeling : ¹⁸O-labeled β-lactone tracks oxygen migration during hydrolysis .
What storage conditions mitigate hydrolytic degradation of this compound?
Q. Basic Stability Protocol
- Anhydrous environment : Store under argon in flame-sealed ampules with molecular sieves (3Å).
- Temperature : −20°C for long-term stability; avoid repeated freeze-thaw cycles .
- Degradation monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water, 220 nm) detects hydrolysis to 4-nitrophenylacetic acid .
How do electronic effects of the nitro group influence the compound’s reactivity in cross-coupling reactions?
Q. Advanced Computational Insight
- Frontier molecular orbitals : Calculate HOMO-LUMO gaps (Gaussian) to predict sites for electrophilic attack. The nitro group reduces electron density on the aryl ring, directing reactions to the oxetane oxygen .
- Hammett parameters : Use σₚ values (−0.28 for NO₂) to correlate substituent effects with reaction rates in Suzuki-Miyaura couplings .
How can analytical methods be optimized to quantify trace impurities in this compound?
Q. Basic Method Development
- HPLC-DAD : Use a Zorbax SB-CN column (4.6 × 250 mm) with isocratic elution (70:30 methanol/0.1% H₃PO₄) at 1.0 mL/min. Detect impurities at 254 nm .
- Calibration standards : Spiked samples of 4-nitrophenol and 4-nitrophenylacetic acid establish detection limits (LOD < 0.1%) .
How should contradictory reports on catalytic asymmetric ring-opening reactions be addressed?
Q. Advanced Experimental Design
- Systematic screening : Test chiral catalysts (e.g., Jacobsen’s Co-salen, Shi epoxidation catalysts) under varied conditions (solvent polarity, temperature) .
- In situ monitoring : ReactIR tracks intermediate enolate formation (C=O band shifts) to identify rate-determining steps .
- Crystallographic validation : Compare enantiomeric excess (ee) with absolute configuration via Flack parameter refinement in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



